molecular formula C9H5BrN2O3 B11853910 7-Bromo-5-nitroquinolin-8-ol CAS No. 23521-17-7

7-Bromo-5-nitroquinolin-8-ol

Katalognummer: B11853910
CAS-Nummer: 23521-17-7
Molekulargewicht: 269.05 g/mol
InChI-Schlüssel: ZHAQCRBRMYTJHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-5-nitroquinolin-8-ol is a chemical compound with the molecular formula C9H5BrN2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-nitroquinolin-8-ol typically involves the bromination and nitration of quinolin-8-ol. One common method includes the following steps:

    Bromination: Quinolin-8-ol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7th position.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-5-nitroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Bromo-5-nitroquinolin-8-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 7-Bromo-5-nitroquinolin-8-ol involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as bacterial gyrases and topoisomerases, which are essential for DNA replication and cell division.

    Metal Ion Chelation: It can chelate metal ions, disrupting metal-dependent biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Nitroquinolin-8-ol: Lacks the bromine atom at the 7th position.

    7-Chloro-5-nitroquinolin-8-ol: Contains a chlorine atom instead of bromine.

    8-Hydroxyquinoline: Lacks both the nitro and bromine substituents.

Uniqueness

7-Bromo-5-nitroquinolin-8-ol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, while the nitro group contributes to its potential as an antimicrobial and anticancer agent.

Eigenschaften

CAS-Nummer

23521-17-7

Molekularformel

C9H5BrN2O3

Molekulargewicht

269.05 g/mol

IUPAC-Name

7-bromo-5-nitroquinolin-8-ol

InChI

InChI=1S/C9H5BrN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H

InChI-Schlüssel

ZHAQCRBRMYTJHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.